![molecular formula C12H21IO B13311605 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13311605.png)
1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane is a chemical compound with the molecular formula C12H21IO. It is characterized by the presence of an iodocyclopentyl group attached to a methylcyclohexane ring through an oxygen atom. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane typically involves the reaction of 2-iodocyclopentanol with 4-methylcyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Iodocyclopentanol+4-MethylcyclohexanolCatalystthis compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as distillation and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving the interaction of iodinated compounds with biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
- 1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane
- 1-[(2-Chlorocyclopentyl)oxy]-4-methylcyclohexane
- 1-[(2-Fluorocyclopentyl)oxy]-4-methylcyclohexane
Comparison: 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight also influence the compound’s physical properties and interactions with other molecules.
Properties
Molecular Formula |
C12H21IO |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
1-(2-iodocyclopentyl)oxy-4-methylcyclohexane |
InChI |
InChI=1S/C12H21IO/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h9-12H,2-8H2,1H3 |
InChI Key |
LGLRXUWONSRIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC2CCCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



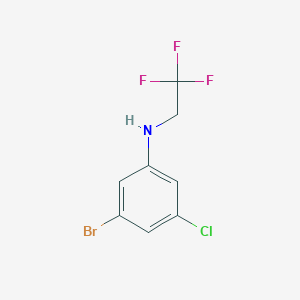
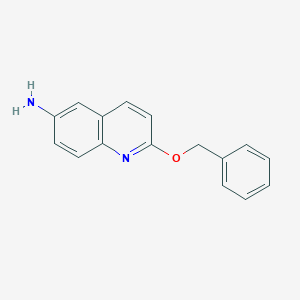
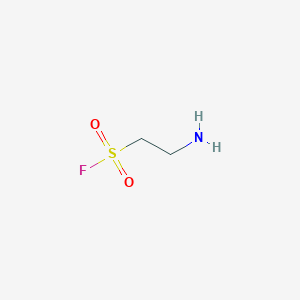
![2-[1-(Cyclopropylamino)propyl]phenol](/img/structure/B13311543.png)

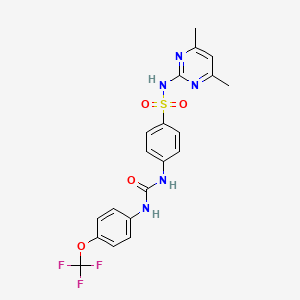
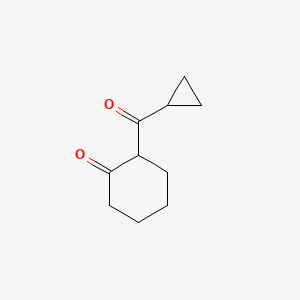
![2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13311571.png)
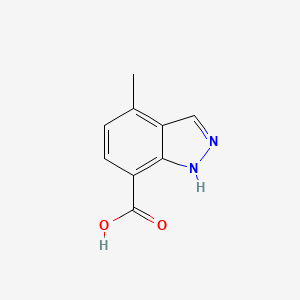
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13311581.png)

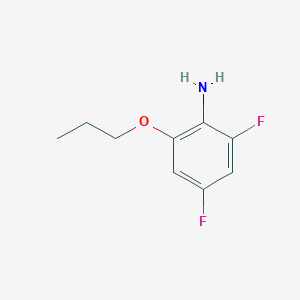
![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B13311603.png)
